molecular formula C27H46O5 B108149 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid CAS No. 547-98-8

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

Cat. No.: B108149
CAS No.: 547-98-8
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-VCVMUKOKSA-N
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Description

Trihydroxycholestanoic acid, also known as coprocholic acid, is a naturally occurring bile acid intermediate. It is an endogenous metabolite present in the blood and is involved in the biosynthesis of cholic acid. This compound is significant in the study of various metabolic disorders, including Zellweger syndrome, Refsum disease, and D-bifunctional protein deficiency .

Mechanism of Action

Target of Action

Trihydroxycholestanoic acid, also known as Coprocholic acid, primarily targets peroxisomes . Peroxisomes are unique subcellular organelles that play an indispensable role in several key metabolic pathways . In the context of Zellweger spectrum disorders (ZSDs), a group of autosomal recessively inherited disorders characterized by defective peroxisomes, the compound has been found to have significant effects .

Mode of Action

Trihydroxycholestanoic acid is an intermediate in the biosynthesis of cholic acid . It interacts with its target, the peroxisomes, and undergoes one cycle of peroxisomal β-oxidation to yield the primary bile acids . This interaction results in the suppression of bile acid synthesis and a decrease in plasma levels of toxic C27-bile acid intermediates .

Biochemical Pathways

The compound plays a crucial role in the bile acid synthesis pathway . The final steps of bile acid synthesis occur in the peroxisome, where the side chains of the C27-bile acid intermediates dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA) are shortened by β-oxidation, resulting in the formation of the mature C24-bile acids chenodeoxycholic acid (CDCA) and cholic acid (CA) .

Result of Action

The action of Trihydroxycholestanoic acid leads to a significant decrease in the levels of toxic C27-bile acid intermediates in the plasma . This is particularly relevant in the context of Zellweger spectrum disorders, where the compound has been shown to improve liver chemistries .

Action Environment

The action of Trihydroxycholestanoic acid can be influenced by various environmental factors. For instance, the efficiency of its metabolic pathways can be affected by the functional state of the peroxisomes . In patients with advanced liver disease, caution is needed because of possible hepatotoxicity . Furthermore, the compound’s action, efficacy, and stability could also be influenced by factors such as the patient’s overall health status, genetic factors, and the presence of other biochemical abnormalities.

Biochemical Analysis

Biochemical Properties

Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .

Cellular Effects

Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .

Molecular Mechanism

The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .

Temporal Effects in Laboratory Settings

In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .

Metabolic Pathways

Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .

Transport and Distribution

It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .

Subcellular Localization

Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihydroxycholestanoic acid can be synthesized through the oxidation of cholesterol. The process involves multiple enzymatic reactions, including hydroxylation at specific positions on the steroid nucleus. The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of trihydroxycholestanoic acid involves the use of biotechnological methods, where genetically engineered microorganisms are employed to produce the compound. These microorganisms are designed to express the necessary enzymes for the biosynthesis of trihydroxycholestanoic acid from cholesterol or other sterol precursors .

Chemical Reactions Analysis

Types of Reactions: Trihydroxycholestanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various bile acid intermediates and derivatives, which are crucial for further metabolic processes in the body .

Scientific Research Applications

Trihydroxycholestanoic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .

Properties

IUPAC Name

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWPIIOQKZNXBB-VCVMUKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862168
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coprocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-98-8
Record name Trihydroxycoprostanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trihydroxycholestan-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coprocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 2
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 3
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 4
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 5
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid
Reactant of Route 6
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid

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